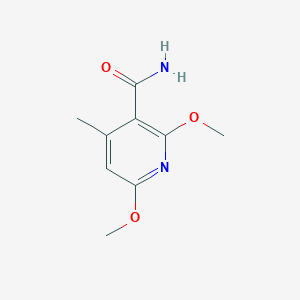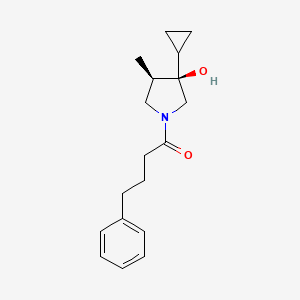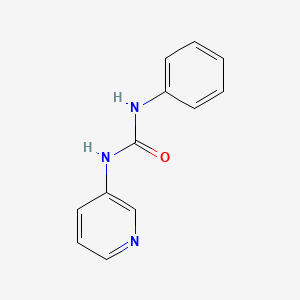
2,6-dimethoxy-4-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds provides insight into potential methods for synthesizing 2,6-dimethoxy-4-methylnicotinamide. For example, the synthesis of triorganotin cations stabilized by intramolecular SnN coordination involves compounds with similar methoxy and methyl groups, indicating solubility behaviors and structural characteristics relevant to this compound (Koten et al., 1978).
Molecular Structure Analysis
Molecular structure analysis, including crystallography and X-ray diffraction, plays a crucial role in understanding the geometric configuration of compounds. Studies on related molecules reveal the importance of single-crystal XRD analysis in determining the structure, as seen in the synthesis and crystal structure analysis of related compounds (Patel et al., 2022).
Chemical Reactions and Properties
Chemical reactions involving this compound can be elucidated by examining the synthesis and reactivity of similar molecules. For instance, the synthesis of 4-(4,6-dimethoxypyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester showcases the reactivity of dimethoxy functional groups in chemical synthesis (Ji, 2006).
Physical Properties Analysis
The physical properties, such as solubility and dissociation behaviors, are crucial for understanding the applications and handling of this compound. The study of triorganotin cations offers insights into solubility and dissociation in water, which could be analogous to the physical properties of this compound (Koten et al., 1978).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity and stability, is vital for the application of this compound in various fields. The synthesis and characterization of compounds with similar functional groups provide a foundation for predicting the chemical behavior of this compound. For example, the synthesis and antimicrobial activity study of novel compounds carrying biologically active sulfonamide moiety highlight the importance of functional groups in determining chemical properties (Ghorab et al., 2017).
Scientific Research Applications
Therapeutic Potential in Cancer Metastasis Prevention
Research into nicotinamide derivatives such as 1-methylnicotinamide (1-MNA) and 1,4-dimethylpyridine (1,4-DMP) has shown potential for preventing cancer metastasis. A study demonstrated that these compounds, when used in combination with cytostatic drugs, could significantly reduce lung metastases formation in murine models of mammary gland cancer, highlighting their anti-metastatic activity and potential utility in comprehensive cancer treatment strategies (Błażejczyk et al., 2016).
Modulation of Hemoglobin Oxygen Affinity
Another area of research involves the design and synthesis of compounds to modulate hemoglobin oxygen affinity, which has implications for conditions related to oxygen supply, such as ischemia and stroke. This research avenue suggests that structurally related compounds can influence biological functions critical for clinical or biological applications, underscoring the importance of structural analogs in medicinal chemistry (Randad et al., 1991).
Hydrogen-Bonding in One-Dimensional Structures
The use of nicotinamide and isonicotinamide to form assemblies via hydrogen-bonding interactions showcases the utility of these compounds in constructing complex molecular structures. This research emphasizes the role of nicotinamide derivatives in material science and engineering, potentially leading to the development of novel materials with unique properties (Bera et al., 2003).
Mechanism of Action
properties
IUPAC Name |
2,6-dimethoxy-4-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-5-4-6(13-2)11-9(14-3)7(5)8(10)12/h4H,1-3H3,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNJKOPOOFBKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5510952.png)
![N-(2-furylmethyl)-1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5510966.png)
![methyl [(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5510967.png)
![rel-(3aR,6aR)-N-{2-[(4-fluorophenyl)sulfonyl]ethyl}-2-methylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5510972.png)

![3-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5510984.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methoxyphenoxy)-N-methylacetamide](/img/structure/B5510998.png)
![4-{3-[(3-methoxy-1-pyrrolidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5511006.png)
![methyl 4-{5-[2-(3-phenylpropanoyl)carbonohydrazonoyl]-2-furyl}benzoate](/img/structure/B5511015.png)

![2-(cyclopropylmethyl)-8-[2-(4-fluorophenoxy)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5511043.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B5511051.png)